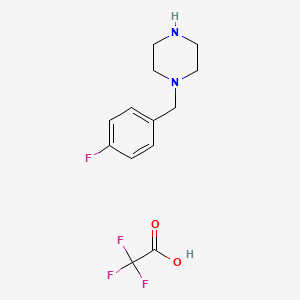

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQNDGKTCWLSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-45-2 | |

| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate

Executive Summary

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a high-value heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of ligands for G-protein coupled receptors (GPCRs), specifically targeting serotonin (5-HT) and dopamine receptors, and has emerging applications in tyrosinase inhibition. This monograph details its chemical properties, a validated high-purity synthesis protocol, and critical handling requirements for the trifluoroacetate (TFA) salt form, which offers distinct solubility and stability profiles compared to the free base or hydrochloride equivalents.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a piperazine ring mono-substituted at the N1 position with a 4-fluorobenzyl group.[1][2] The trifluoroacetate salt form is typically generated during reverse-phase HPLC purification or acidic deprotection steps, resulting in a protonated piperazinium species counter-balanced by trifluoroacetate anions.

| Property | Detail |

| Chemical Name | 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate |

| Common Synonyms | 1-(4-Fluorobenzyl)piperazine TFA; N-(4-Fluorobenzyl)piperazine TFA |

| CAS Number (Free Base) | 70931-28-1 |

| CAS Number (Salt) | Not individually indexed (Refer to Free Base) |

| Molecular Formula | C₁₁H₁₅FN₂[3][4][5][6][7][8] • x(C₂HF₃O₂) (Typically x=1 or 2) |

| Molecular Weight | 194.25 g/mol (Free Base) + [114.02 * x] (Salt) |

| Appearance | White to off-white hygroscopic solid or viscous oil |

| Solubility | High: Water, DMSO, Methanol, Ethanol; Low: Hexane, Et₂O |

Structural Pharmacophore Insight

The 4-fluorobenzyl moiety provides metabolic stability against oxidative metabolism (blocking the para-position) and enhances lipophilicity for blood-brain barrier (BBB) penetration. The piperazine ring acts as a semi-rigid linker that maintains a basic nitrogen (pKa ~9.8), crucial for ionic interactions with aspartate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs).

Synthesis & Manufacturing Protocol

Expert Insight: While direct alkylation of piperazine with 4-fluorobenzyl chloride is possible, it often leads to bis-alkylation impurities (N,N'-bis(4-fluorobenzyl)piperazine). A superior, self-validating protocol utilizes the N-Boc protection strategy , ensuring mono-substitution and high purity. The TFA salt is generated in the final deprotection step.

Validated Synthetic Route (N-Boc Strategy)

Step 1: Alkylation

-

Reagents: tert-Butyl 1-piperazinecarboxylate (N-Boc-piperazine) (1.0 eq), 4-Fluorobenzyl bromide (1.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: Stir at 60°C for 4-6 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[9] Concentrate to yield tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylate.

Step 2: Deprotection & Salt Formation

-

Reagents: Trifluoroacetic acid (TFA) (10-20 eq), Dichloromethane (DCM).

-

Conditions: Dissolve intermediate in DCM (10 mL/g). Add TFA dropwise at 0°C. Warm to RT and stir for 2 hours.

-

Isolation: Concentrate in vacuo to remove excess TFA and DCM. Co-evaporate with toluene (3x) to remove residual acid.

-

Result: The residue is the target 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate .

Figure 1: High-fidelity synthesis pathway ensuring mono-substitution via Boc-protection.

Analytical Characterization

To validate the identity of the synthesized TFA salt, the following analytical signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

The presence of the TFA counter-ion causes specific shifts compared to the free base, particularly in the piperazine protons due to protonation.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.0-9.5 ppm (br s, 2H): NH₂⁺ (Ammonium protons, characteristic of salt).

-

δ 7.4-7.5 ppm (m, 2H): Aromatic protons (meta to F).[10]

-

δ 7.2-7.3 ppm (m, 2H): Aromatic protons (ortho to F).

-

δ 4.2-4.3 ppm (s, 2H): Benzylic CH₂ (Shifted downfield from ~3.5 ppm in free base).

-

δ 3.0-3.5 ppm (m, 8H): Piperazine ring protons (Broadened/shifted due to positive charge).

-

-

¹⁹F NMR:

-

δ -74 to -76 ppm: Trifluoroacetate signal (Strong singlet, integration corresponds to stoichiometry).

-

δ -110 to -115 ppm: Aromatic Fluorine (Multiplet).

-

Mass Spectrometry (LC-MS)

-

Method: ESI Positive Mode.[11]

-

Expected Mass: [M+H]⁺ = 195.13 m/z (Corresponds to the cationic free base C₁₁H₁₆FN₂⁺). The TFA anion (113 m/z) is typically observed in negative mode or eliminated.

Handling, Stability & Safety

The trifluoroacetate salt introduces specific handling requirements distinct from the hydrochloride salt.

Hygroscopicity & Storage

-

Nature: TFA salts are often hygroscopic and may exist as amorphous gums or deliquescent solids.

-

Protocol:

-

Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible.

-

Recommended temperature: -20°C for long-term storage to prevent degradation or "oiling out."

-

Desiccation is mandatory.

-

Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

TFA Residue: Residual TFA can be corrosive. Ensure the product is lyophilized or co-evaporated thoroughly.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are required.

Figure 2: Decision tree for handling and storage based on physical state.

Applications in Drug Discovery

This compound is a versatile "privileged structure" in medicinal chemistry.[2]

-

Tyrosinase Inhibitors: The 4-fluorobenzyl moiety mimics the phenolic substrates of tyrosinase, while the piperazine ring chelates copper ions in the active site. Used in developing anti-melanogenic agents [1].

-

Serotonin (5-HT) Ligands: The 4-fluorobenzyl-piperazine scaffold is a core component of 5-HT2A/2C antagonists and 5-HT1A agonists. The fluorine atom enhances metabolic stability and receptor affinity [2].

-

Sigma Receptor Ligands: Used as a linker in constructing high-affinity sigma-1 receptor ligands for neuroprotective therapies.

References

-

Mirabile, S., et al. (2021). Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors. ChemMedChem .

- Glennon, R. A., et al. (1986). 5-HT1D serotonin receptors: Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine Product Sheet.

-

PubChem.[7] (n.d.). Compound Summary: 1-(4-Fluorobenzyl)piperazine.[1][4][5] National Library of Medicine .

Sources

- 1. 70931-28-1 Cas No. | 1-(4-Fluorobenzyl)piperazine | Matrix Scientific [matrixscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jgtps.com [jgtps.com]

- 4. 007chemicals.com [007chemicals.com]

- 5. 1-(4-Fluorobenzyl)piperazine | CAS 70931-28-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 1,4-Bis(trifluoroacetyl)piperazine | C8H8F6N2O2 | CID 239003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Elucidation of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug development and chemical research, the precise structural characterization of a molecule is not merely a procedural step but the very foundation upon which all subsequent data rests. An erroneous or incomplete structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships, and ultimately, the failure of a promising therapeutic candidate. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the structural elucidation of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate. We will move beyond a simple recitation of techniques to delve into the "why" – the strategic rationale behind the multi-pronged analytical approach required for confident characterization. The principles and methodologies detailed herein are grounded in the ethos of creating a self-validating system of evidence, ensuring the highest degree of scientific integrity.

Introduction to the Molecule: A Synthesis of Functionality

1-(4-Fluoro-benzyl)-piperazine is a versatile precursor in the synthesis of a wide array of biologically active molecules, including chemokine antagonists and kinase inhibitors. Its trifluoroacetate salt form is a common result of purification processes, particularly those involving reversed-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid (TFA) is a frequent mobile phase modifier. TFA is a strong organic acid, approximately 34,000 times stronger than acetic acid, and readily forms salts with basic compounds like the piperazine nitrogen.[1][2]

The structure presents several key features for analytical interrogation:

-

The 4-Fluorobenzyl Moiety: A substituted aromatic ring and a benzylic methylene group. The fluorine atom provides a unique spectroscopic handle.

-

The Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms, one of which is protonated. This ring can exist in different conformations, which can influence spectroscopic data.[3][4]

-

The Trifluoroacetate Counterion: A small, highly fluorinated anion.

The primary challenge in the elucidation of this salt is to unequivocally confirm the connectivity of all atoms and to verify the presence and stoichiometry of the trifluoroacetate counterion.

The Analytical Gauntlet: A Multi-Technique Strategy

A single analytical technique is rarely sufficient for complete structural elucidation. A robust characterization relies on the convergence of data from multiple, orthogonal methods. Our approach will systematically employ Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: Workflow for the structural elucidation of 1-(4-Fluoro-benzyl)-piperazine Trifluoroacetate.

Mass Spectrometry: The First Glimpse

Expertise & Experience: Mass spectrometry provides the initial, crucial piece of the puzzle: the molecular weight of the cationic portion of the molecule and, through fragmentation analysis, clues about its substructures. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it is likely to produce the protonated molecular ion of the 1-(4-fluoro-benzyl)-piperazine base.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.[5]

-

Chromatographic Separation (Optional but Recommended): A short C18 column can be used to ensure the purity of the analyte entering the mass spectrometer. A gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid is a good starting point.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

-

Data Interpretation:

The primary goal is to observe the protonated molecular ion [M+H]⁺ for 1-(4-fluoro-benzyl)-piperazine (C₁₁H₁₅FN₂), which has a calculated monoisotopic mass of 194.12. Therefore, we expect a prominent peak at m/z 195.13.

Trustworthiness through Fragmentation:

By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), we can gain further structural confirmation. Key expected fragments for the benzylpiperazine scaffold include:[6][7]

| m/z | Proposed Fragment |

| 135 | [C₈H₆F]⁺ (fluorobenzyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion, from rearrangement) |

| 57 | [C₃H₇N]⁺ (piperazine ring fragment) |

The presence of these fragments provides strong evidence for the proposed connectivity of the benzyl and piperazine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] For 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate, a suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish their connectivities.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts.[9] Add a small amount of a reference standard like tetramethylsilane (TMS).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D NMR Experiments:

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.[12]

-

Data Interpretation and Expected Signals:

The following table summarizes the expected NMR signals for 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate. Chemical shifts are approximate and can vary with solvent.[13]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key 2D Correlations |

| Piperazine CH₂ (adjacent to NH₂⁺) | ~3.2 | ~43 | COSY with other piperazine protons; HSQC to C; HMBC to benzylic CH₂ |

| Piperazine CH₂ (adjacent to N-benzyl) | ~2.7 | ~49 | COSY with other piperazine protons; HSQC to C; HMBC to aromatic carbons |

| Benzylic CH₂ | ~3.5 | ~61 | HSQC to C; HMBC to aromatic carbons and piperazine carbons |

| Aromatic CH (ortho to F) | ~7.0 | ~115 (d, JCF ≈ 21 Hz) | COSY with meta protons; HSQC to C; HMBC to benzylic CH₂ and other aromatic carbons |

| Aromatic CH (meta to F) | ~7.2 | ~130 (d, JCF ≈ 8 Hz) | COSY with ortho protons; HSQC to C; HMBC to benzylic CH₂ and other aromatic carbons |

| Aromatic C-F | - | ~162 (d, JCF ≈ 245 Hz) | - |

| TFA (CF₃) | - | ~116 (q, JCF ≈ 290 Hz) | - |

| TFA (C=O) | - | ~158 (q, JCF ≈ 35 Hz) | - |

¹⁹F NMR: Two distinct signals are expected: one for the fluorobenzyl group (around -115 ppm) and another for the trifluoroacetate anion (around -75 ppm). The integration ratio of these two signals should be 1:3, providing quantitative evidence for the salt stoichiometry.

Caption: Diagram illustrating key HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy provides valuable information about the functional groups present in a molecule. While it doesn't give the detailed connectivity of NMR, it serves as a rapid and effective confirmatory technique. For our compound, we are particularly interested in vibrations associated with the N-H bonds of the protonated piperazine, the aromatic C-F bond, and the carboxylate and C-F bonds of the trifluoroacetate anion.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-2500 (broad) | N-H stretch of the secondary ammonium salt |

| ~1680-1720 | C=O stretch of the trifluoroacetate |

| ~1200-1100 | C-F stretches of the trifluoroacetate and fluorobenzyl group |

| ~830 | C-H out-of-plane bend for a 1,4-disubstituted benzene ring |

The broad absorption in the 3000-2500 cm⁻¹ region is characteristic of an ammonium salt and provides strong evidence for the protonation of the piperazine nitrogen.[14] The strong absorptions for the C=O and C-F bonds of the trifluoroacetate are also key confirmatory signals.[15][16]

Data Integration and Final Confirmation: The Self-Validating System

The true power of this multi-technique approach lies in the integration of all data points to build an unshakeable structural assignment.

-

MS confirms the mass of the cationic component.

-

¹H and ¹³C NMR , along with 2D NMR , build the carbon-hydrogen framework and establish the precise connectivity between the fluorobenzyl group and the piperazine ring.

-

¹⁹F NMR confirms the presence of both fluorine-containing moieties and their 1:3 stoichiometric ratio.

-

FTIR validates the presence of the key functional groups, particularly the ammonium salt and the trifluoroacetate counterion.

This convergence of evidence from orthogonal techniques creates a self-validating system. Each piece of data corroborates the others, leading to a high degree of confidence in the final structural assignment. This level of rigor is essential for regulatory submissions and for building a solid foundation for further research and development.[17][18]

Conclusion: Beyond the Structure

The successful elucidation of 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate is a testament to the power of a strategic, multi-faceted analytical approach. By understanding not just how to perform each experiment, but why it is necessary and how the data interlinks, researchers can move forward with confidence. The methodologies outlined in this guide provide a robust framework for the characterization of this and similar small molecules, ensuring data integrity and accelerating the pace of scientific discovery.

References

- Shimadzu. (n.d.). Simultaneous Analysis of Organic Fluorine Compounds Using LC/MS/MS.

- DeRuiter, J., et al. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate.

- Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.

- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Viant, M. R., et al. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC.

- Kavran, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.

- SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis.

- U.S. Geological Survey. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.

- TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.

- Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.

- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- Sciencemadness Wiki. (2024). Trifluoroacetic acid.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility.

- Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine.

- ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.

- IRIS. (n.d.). Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitor.

- ResearchGate. (2025). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments.

- El-Faham, A., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.

- ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents.

- Ramalingam, S., et al. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.

- Wikipedia. (n.d.). Trifluoroacetic acid.

- Harriss, M. G., & Milne, J. B. (n.d.). The Trifluoroacetic Acid Solvent System. Part I. Bases. Canadian Science Publishing.

- Fluorocarbons.org. (2022). TFA: what is it, how much is formed from F-gases, and what are its environmental effects.

- N/A. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Semantic Scholar. (n.d.). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS.

- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.

- Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.

- Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed.

- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications.

- ResearchGate. (2023). (PDF) Growth of piperazinium bis(trifluoroacetate) (PTFA) single crystal for nonlinear optical (NLO) application.

- ChemicalBook. (n.d.). 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(4-Fluorobenzyl)piperazine.

- Hussain, K., et al. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. PMC.

- Das, D., et al. (n.d.). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. PMC.

- Sigma-Aldrich. (n.d.). 1-(4-(Trifluoromethyl)benzyl)piperazine.

- PubChem. (n.d.). 1,4-Bis(trifluoroacetyl)piperazine.

- Chem-Impex. (n.d.). 1-(4-Fluoro-α-phenylbenzyl)piperazine.

- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.

Sources

- 1. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LT108 Simultaneous Analysis of Organic Fluorine Compounds Using LC/MS/MS | Technical Support | GL Sciences [glsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. usgs.gov [usgs.gov]

- 11. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmtech.com [pharmtech.com]

- 18. synthinkchemicals.com [synthinkchemicals.com]

1-(4-Fluoro-benzyl)-piperazine trifluoroacetate CAS number and identifiers

Part 1: Executive Summary & Chemical Identity

1-(4-Fluoro-benzyl)-piperazine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of antipsychotics, antihistamines, and radioligands.

While the parent compound (Free Base) is a standard organic building block, the Trifluoroacetate (TFA) salt form discussed here is typically the result of reverse-phase HPLC purification using trifluoroacetic acid as an ion-pairing agent. This salt form offers superior solubility in aqueous media compared to the free base but introduces specific challenges for biological assays due to the potential cytotoxicity of the trifluoroacetate counterion.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| Compound Name | 1-(4-Fluorobenzyl)piperazine Trifluoroacetate |

| Parent Compound CAS | 70931-28-1 (Free Base) |

| Salt CAS | Not formally assigned (Refer to Parent CAS + "TFA Salt") |

| Parent Formula | C₁₁H₁₅FN₂ |

| Parent MW | 194.25 g/mol |

| Salt Formula | C₁₁H₁₅FN₂[1][2][3][4] · x(C₂HF₃O₂) (Typically x = 1 or 2) |

| SMILES (Parent) | FC1=CC=C(CN2CCNCC2)C=C1 |

| Appearance | White to off-white lyophilized powder or hygroscopic solid |

| Solubility | Highly soluble in Water, DMSO, Methanol |

Critical Note on CAS Numbers: Databases frequently confuse this compound with 1-(1,4-Benzodioxane-2-carbonyl)piperazine (CAS 70918-00-2). Ensure verification of the structure (Fluorine vs. Benzodioxane) before procurement. The correct parent CAS for the fluorobenzyl derivative is 70931-28-1 .[2][4]

Part 2: Synthesis & Production Architecture

The synthesis of the TFA salt involves a two-stage workflow: the construction of the core scaffold followed by specific isolation parameters that generate the salt.

Core Synthesis: Reductive Amination

The most robust route utilizes the reductive amination of 4-fluorobenzaldehyde with excess piperazine. The use of excess piperazine minimizes the formation of the unwanted bis-alkylated byproduct (1,4-bis(4-fluorobenzyl)piperazine).

Protocol:

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Piperazine (5.0 eq), NaBH(OAc)₃ (1.5 eq), DCM/MeOH (solvent).

-

Mechanism: Formation of the iminium ion intermediate followed by in-situ reduction.

-

Quench: Basic workup (NaHCO₃) yields the crude Free Base.

Isolation of the Trifluoroacetate Salt

The TFA salt is rarely synthesized directly; it is an artifact of purification.

-

Purification: The crude free base is dissolved in MeOH/H₂O and injected onto a C18 Prep-HPLC column.

-

Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Lyophilization: Fractions containing the product are freeze-dried. The non-volatile TFA remains associated with the basic piperazine nitrogens, yielding the stable TFA salt.

Synthesis Pathway Visualization

Figure 1: Synthetic route from raw materials to the purified TFA salt form via reductive amination and HPLC isolation.

Part 3: Technical Implications of the TFA Counterion

For researchers using this compound in biological assays, the "Trifluoroacetate" designation is not merely a chemical detail—it is a functional variable.

The "TFA Trap" in Bioassays

TFA is a strong acid (pKa ~0.23). In lyophilized powders, it can persist in significant molar ratios.

-

Cytotoxicity: Free TFA can lower the pH of culture media or directly inhibit cellular proliferation, leading to false positives in toxicity or inhibition assays.

-

Receptor Binding: The trifluoroacetate anion can interfere with binding pockets in GPCR studies (e.g., Sigma-1 receptors).

Protocol: Salt Exchange (TFA to Hydrochloride)

If the compound is intended for sensitive cell-based assays, convert the TFA salt to the HCl salt.

-

Dissolution: Dissolve 100 mg of TFA salt in 2 mL MeOH.

-

Basification: Add 1 mL of 4M HCl in Dioxane (excess).

-

Precipitation: Add 10 mL of cold Diethyl Ether. The HCl salt will precipitate (TFA is soluble in ether).

-

Centrifugation: Spin down the pellet, decant supernatant. Repeat wash 2x.

-

Drying: Dry under vacuum.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8]

The 1-(4-fluorobenzyl)piperazine moiety is a pharmacophore designed to modulate lipophilicity and metabolic stability.

Target Profile

-

Sigma-1 (σ1) Receptors: This scaffold is a classic ligand for σ1 receptors. The benzyl group fits the hydrophobic pocket, while the piperazine nitrogen interacts with the conserved aspartate residue. Used in developing radioligands for neuroimaging [1].[5][6]

-

Tyrosinase Inhibitors: Derivatives of this scaffold have shown low micromolar inhibition of tyrosinase, relevant for anti-melanogenic agents in dermatology [3].[7]

-

Acetylcholinesterase (AChE): Used as a linker in dual-binding site AChE inhibitors for Alzheimer's research [2].

Experimental Workflow: From Scaffold to Lead

Figure 2: Decision matrix for handling the TFA salt depending on the downstream experimental application.

Part 5: Handling, Stability, and Safety

Storage & Stability

-

Hygroscopicity: TFA salts are notoriously hygroscopic. Store in a desiccator at -20°C.

-

Shelf Life: 2 years if kept dry and frozen.

-

Reconstitution: Reconstitute in DMSO for stock solutions (up to 100 mM). Avoid storing aqueous solutions for >24 hours due to potential hydrolysis or oxidation of the piperazine ring.

Safety (MSDS Summary)

-

Signal Word: WARNING

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Specific Note: The free piperazine moiety can be a sensitizer. Use nitrile gloves and work in a fume hood.

-

Fluorine NMR: Use ¹⁹F-NMR to verify the integrity of the C-F bond (typically a singlet around -115 to -120 ppm relative to CFCl₃) and quantify the TFA counterion (singlet at -76.5 ppm).

Part 6: References

-

Journal of Medicinal Chemistry (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain.[6]

-

Nuclear Medicine and Biology (2000). Synthesis and biological evaluation of 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine.[8]

-

European Journal of Medicinal Chemistry (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors.[7]

-

Sigma-Aldrich Product Data. 1-(4-Fluorobenzyl)piperazine (Parent Compound).[4]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1-(4-Fluorobenzyl)piperazine | 70931-28-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. figshare.com [figshare.com]

- 7. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Fluorobenzylpiperazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluorobenzylpiperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle whose unique physicochemical properties make it a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's solubility, binding affinity, metabolic stability, and pharmacokinetic profile.[1][3][4] The introduction of a fluorobenzyl moiety to this versatile core creates the fluorobenzylpiperazine class of derivatives, a group of compounds exhibiting a remarkably broad spectrum of biological activities. The inclusion of fluorine is a common strategy in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.[5]

This guide offers a comprehensive exploration of the diverse biological activities of fluorobenzylpiperazine derivatives. We will delve into their primary pharmacological targets, elucidate their mechanisms of action, and present the experimental frameworks used to characterize their effects, moving from the central nervous system to enzyme inhibition, anticancer activity, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this potent chemical class.

Pharmacodynamics: Key Biological Targets and Mechanisms of Action

Fluorobenzylpiperazine derivatives interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Their activity is largely dictated by the specific substitution patterns on both the piperazine and fluorobenzyl rings.

Central Nervous System (CNS) Activity

The benzylpiperazine moiety is recognized as an effective structural component for delivering molecules to the brain, overcoming the blood-brain barrier.[6] This has made fluorobenzylpiperazine derivatives particularly attractive candidates for treating CNS disorders.[7][8]

-

Serotonergic System Modulation: A significant area of investigation has been the interaction of these derivatives with the serotonergic system. Many piperazine compounds exhibit activity as serotonin receptor agonists or reuptake inhibitors.[9][10] For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which share structural similarities, have been shown to be high-affinity ligands for the serotonin transporter (SERT).[11][12] The inhibition of SERT is a primary mechanism for many antidepressant drugs.[13] The interaction of these compounds with SERT can be potent, with inhibition constant (Ki) values sometimes in the low nanomolar range.[12] Some derivatives, like m-trifluoromethylphenyl)piperazine (TFMPP), not only act as receptor agonists but can also induce the release of endogenous serotonin from neurons.[10][14]

-

Histone Deacetylase 6 (HDAC6) Inhibition: Selective inhibition of HDAC6 in the brain is a promising therapeutic strategy for neurodegenerative diseases and depression.[6] HDAC6 is a cytoplasmic enzyme that regulates key cellular processes by deacetylating non-histone proteins like α-tubulin.[6] Researchers have successfully designed brain-penetrant HDAC6 inhibitors by hybridizing known HDAC6 inhibitor structures with a benzylpiperazine scaffold. This approach led to the discovery of compounds with antidepressant activity in animal models, which were shown to increase the acetylation of α-tubulin in the brain without affecting nuclear histones, confirming their selective cytoplasmic activity.[6]

-

Monoamine Oxidase B (MAO-B) Inhibition: Pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been synthesized and identified as selective inhibitors of MAO-B.[15] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease.

-

TRPC6 Channel Activation: The transient receptor potential canonical 6 (TRPC6) channel is involved in regulating the stability of dendritic spines and memory formation.[16] Certain piperazine derivatives have been identified as TRPC6 activators, demonstrating synaptoprotective properties in models of Alzheimer's disease. One such compound was shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's, suggesting its potential as a disease-modifying agent.[8][16]

Enzyme Inhibition Beyond the CNS

-

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme critical for melanin biosynthesis. Its inhibition is a key strategy for treating hyperpigmentation disorders and is also of interest to the cosmetics industry.[17][18] Several studies have focused on designing 4-(4-fluorobenzyl)piperazine derivatives as potent tyrosinase inhibitors. These compounds have demonstrated excellent inhibitory effects in the low-micromolar range, proving to be significantly more potent than the standard reference, kojic acid.[17][18]

Antiproliferative and Anticancer Activity

The piperazine scaffold is present in numerous anticancer drugs, including the kinase inhibitor imatinib.[19] Fluorobenzylpiperazine derivatives have also been investigated for their potential in this area.

-

Cytotoxicity in Cancer Cell Lines: Piperazine-substituted pyranopyridines have shown antiproliferative activity against a range of tumor cell lines, with some compounds demonstrating IC50 values below 10 µM, a common threshold for identifying promising hits in cancer research.[20] Similarly, phenylsulfonylpiperazine derivatives have shown potent and selective activity against luminal breast cancer cells (MCF7).[21] Symmetrical chlorophenylamino-s-triazine derivatives incorporating piperazine have also exhibited potent cytotoxic activity against breast and colon cancer cell lines.[22] The mechanism often involves the induction of apoptosis or other forms of cell death.[20]

Cardiovascular Effects

Certain (fluorophenyl)piperazine derivatives have been evaluated for their effects on the cardiovascular system. One study identified a compound with both beta-adrenolytic (beta-blocking) and vasodilating properties, suggesting potential applications in treating hypertension or other cardiovascular conditions.[23]

Antimicrobial and Antifungal Properties

The search for new antimicrobial agents is a global health priority. Piperazine derivatives have been synthesized and screened for antibacterial and antifungal activities.[24][25] Studies have shown that these compounds can be effective against a panel of bacteria (including Staphylococcus aureus and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger).[24][25][26]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is fundamental to medicinal chemistry. For fluorobenzylpiperazine derivatives, SAR studies have provided crucial insights for designing more potent and selective molecules.

-

For Tyrosinase Inhibitors: The addition of a (hetero)aromatic fragment to the 4-(4-fluorobenzyl)piperazin-1-yl core was found to be a key feature for improving protein affinity and inhibitory potency.[17]

-

For Nucleoside Transporter Inhibitors: In a series of analogues of FPMINT, a (2-fluorophenyl)piperazin-1-yl derivative, modifications to both the N-naphthalene and the fluorophenyl moieties were shown to significantly alter the inhibitory potency and selectivity for ENT1 versus ENT2 transporters.[27]

-

For Antidepressant Activity: Quantitative structure-activity relationship (QSAR) analyses have been used to identify the key molecular descriptors that influence the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake, providing a computational guide for designing new antidepressants.[13]

The logical relationship for optimizing a lead compound based on SAR can be visualized as an iterative cycle.

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis.

Pharmacokinetics and Metabolism Considerations

A biologically active compound is only useful as a drug if it has favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Metabolism and Potential Toxicity: The metabolism of the fluorobenzyl moiety can be a critical factor. For instance, the metabolism of the drug flupirtine, which contains a 4-fluorobenzylamine element, can lead to the formation of reactive metabolites potentially linked to hepatotoxicity.[28] Understanding these metabolic pathways is crucial for designing safer analogues.

-

Blood-Brain Barrier (BBB) Penetration: As mentioned, the benzylpiperazine scaffold often facilitates CNS penetration.[6] However, this is not guaranteed for all derivatives. In vitro assays, such as those using Madin-Darby Canine Kidney (MDCK) cells transfected with P-glycoprotein (P-gp), are essential for predicting a compound's ability to cross the BBB and for identifying whether it is a substrate for efflux transporters like P-gp, which can pump drugs out of the brain.[29]

Key Experimental Protocols

The characterization of fluorobenzylpiperazine derivatives relies on a suite of standardized in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits 50% of cell growth (IC50), a key metric for anticancer activity.[21][22]

Objective: To measure the dose-dependent cytotoxic effect of a test compound on a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[21]

-

Compound Treatment: Prepare serial dilutions of the fluorobenzylpiperazine derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.05% DMSO). Incubate for a specified period (e.g., 48 hours).[21]

-

MTT Addition: After incubation, replace the medium with a solution of MTT (3-[4,5-dimethyl-thiazol-2-yl]-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL and incubate for 4 hours.[21] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the MTT solution and add 100 µL of an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro Enzyme Inhibition Assay (Mushroom Tyrosinase)

This protocol assesses the ability of a compound to inhibit the activity of the tyrosinase enzyme.[17][18]

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (e.g., 50 mM, pH 6.8), the substrate L-DOPA, and various concentrations of the test compound.

-

Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well. Include a positive control (e.g., kojic acid) and a negative control (no inhibitor).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

-

Data Acquisition: Monitor the formation of dopachrome (an orange/red product) by measuring the increase in absorbance at 475 nm over time using a microplate reader.

-

Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the compound concentration (log scale) to calculate the IC50 value.

Protocol 3: Radioligand Binding Assay (Serotonin Transporter - SERT)

This protocol measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.[12][30]

Objective: To determine the inhibition constant (Ki) of a test compound for SERT.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in SERT (e.g., rat cerebral cortex or cells engineered to express human SERT).

-

Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand for SERT (e.g., [3H]-paroxetine), and varying concentrations of the unlabeled test compound.[11][12]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and the bound ligand are trapped on the filter.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

-

Analysis: The amount of radioactivity is inversely proportional to the test compound's ability to displace the radioligand. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated and used to determine the IC50 of the test compound. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

A generalized workflow for screening and characterizing these derivatives is depicted below.

Caption: General workflow for drug discovery of fluorobenzylpiperazine derivatives.

Quantitative Data Summary

| Compound Class/Example | Target/Assay | Potency (IC50 / Ki) | Reference |

| 4-(4-fluorobenzyl)piperazin-1-yl derivative (Cmpd 25) | Mushroom Tyrosinase | IC50 = 0.96 µM | [18] |

| Kojic Acid (Reference) | Mushroom Tyrosinase | IC50 = 17.76 µM | [18] |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | Ki = 2 - 400 nM | [12] |

| Phenylsulfonylpiperazine derivative (Cmpd 3) | MCF7 Breast Cancer Cells | IC50 = 4.48 µM | [21] |

| Chlorophenylamino-s-triazine derivative (Cmpd 2c) | MCF7 Breast Cancer Cells | IC50 = 4.14 µM | [22] |

| Chlorophenylamino-s-triazine derivative (Cmpd 4c) | C26 Colon Carcinoma Cells | IC50 = 1.71 µM | [22] |

Conclusion and Future Directions

Fluorobenzylpiperazine derivatives represent a versatile and highly tractable chemical scaffold for the development of new therapeutic agents. Their demonstrated activities span a wide range of targets, from CNS receptors and enzymes to critical proteins involved in cancer and microbial survival. The ability to systematically modify the core structure allows for precise optimization of potency, selectivity, and pharmacokinetic properties, as guided by iterative SAR studies.

Future research will likely focus on several key areas. First, enhancing the selectivity of these compounds for their intended targets over off-targets will be critical to minimizing side effects, particularly for CNS-active agents. Second, the application of computational chemistry and machine learning will accelerate the design-synthesis-test cycle, allowing for more rapid identification of lead candidates.[19] Finally, as new biological targets are validated for complex diseases like Alzheimer's and multi-drug resistant cancers, the fluorobenzylpiperazine scaffold will undoubtedly serve as a valuable starting point for designing the next generation of innovative medicines.

References

-

4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. PubMed. [Link]

-

[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Unknown Source. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

-

Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules. [Link]

-

Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]

-

Serotonin-releasing effects of substituted piperazines in vitro. PubMed. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. [Link]

-

3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

-

In Vivo Pharmacology Models. Eurofins Discovery. [Link]

-

3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. SpringerLink. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. Journal of Medicinal Chemistry. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

-

in vivo Pharmacology. Sygnature Discovery. [Link]

-

A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

-

In Vivo Pharmacology. Reaction Biology. [Link]

-

Preparation and in Vitro Antioxidant Activity of Some Novel Flavone Analogues Bearing Piperazine Moiety. PubMed. [Link]

-

In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system. PubMed. [Link]

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports. [Link]

-

Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. PubMed. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 25. researchgate.net [researchgate.net]

- 26. japsonline.com [japsonline.com]

- 27. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 28. Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Fluorinated Benzylpiperazines: A Technical Guide

The following technical guide details the physicochemical properties of fluorinated benzylpiperazines. It is structured to provide actionable data for researchers in drug development and forensic toxicology, moving beyond generic descriptions to explore the structure-property relationships (SPR) driven by fluorine substitution.

Executive Summary

Fluorinated benzylpiperazines (F-BZPs) represent a specific subclass of piperazine derivatives where a fluorine atom is substituted onto the benzyl ring of the parent compound, 1-benzylpiperazine (BZP). Unlike their phenylpiperazine counterparts (e.g., TFMPP), F-BZPs retain the methylene bridge (

This guide analyzes the impact of ortho-, meta-, and para-fluorination on the physicochemical profile of BZP, providing critical data for optimizing pharmacokinetic parameters and developing robust analytical separation methods.

Molecular Architecture & Electronic Effects

The introduction of a fluorine atom creates a dipole moment that propagates through the

Isomeric Distinction

-

2-Fluorobenzylpiperazine (2-F-BZP): The ortho substitution introduces significant steric bulk and a strong field effect on the benzylic methylene protons.

-

3-Fluorobenzylpiperazine (3-F-BZP): The meta position exerts a purely inductive electron-withdrawing effect, slightly increasing the acidity of the benzylic protons.

-

4-Fluorobenzylpiperazine (4-F-BZP): The para substitution offers the highest symmetry and minimizes steric clash, often resulting in the highest crystallinity among the isomers.

Visualization: Structure-Property Logic

The following diagram illustrates how fluorine positioning influences the core physicochemical parameters.

Figure 1: Causal relationships between fluorine substitution and physicochemical properties.

Physicochemical Profile

Acid Dissociation Constants (pKa)

The piperazine ring contains two basic nitrogen atoms.

Comparative pKa Data (Aqueous, 25°C):

| Compound | pKa1 ( | pKa2 ( | Electronic Rationale | |

| BZP (Parent) | 9.82 | 5.58 | - | Reference standard. |

| 2-F-BZP | 9.75 | 5.35 | -0.23 | Strongest -I effect due to proximity; potential H-bond acceptor. |

| 3-F-BZP | 9.78 | 5.42 | -0.16 | Moderate -I effect; no resonance transmission to N. |

| 4-F-BZP | 9.80 | 5.45 | -0.13 | Weakest -I effect due to distance. |

| TFMPP | 9.10 | < 2.0 | N/A | Comparison: Phenyl ring directly attached to N drops basicity drastically. |

Note: Values for F-BZP isomers are calculated estimates based on Hammett substituent constants (

Lipophilicity (LogP and LogD)

Fluorination typically increases lipophilicity in aromatic systems (fluoro-arenes) by reducing the polarizability of the ring, facilitating blood-brain barrier (BBB) penetration.

| Compound | LogP (Neutral) | LogD (pH 7.4) | BBB Permeability Prediction |

| BZP | 1.57 | -0.85 | Moderate (Active Transport required) |

| 4-F-BZP | 1.85 | -0.60 | Enhanced Passive Diffusion |

| TFMPP | 2.95 | 1.20 | High (Rapid CNS Entry) |

Implication: The fluorinated benzylpiperazines are more lipophilic than BZP but significantly less so than the phenylpiperazine (TFMPP) class. This suggests F-BZPs may have a slower onset of action compared to TFMPP but a faster onset than BZP [3].

Solubility and Crystal Packing

F-BZPs are typically isolated as dihydrochloride salts (

-

Solubility: Highly soluble in water (>500 mg/mL) and physiological saline; sparingly soluble in ethanol; insoluble in diethyl ether.

-

Crystal Polymorphism: The ortho-isomer (2-F) often exhibits disorder in crystal lattices due to rotational barriers imposed by the fluorine atom interacting with the benzylic protons. 4-F-BZP HCl tends to form stable, high-melting-point monoclinic crystals due to efficient packing [4].

Metabolic Stability & Pharmacokinetics

The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol). Fluorination is a strategic tool to block "soft spots" on the aromatic ring liable to Cytochrome P450 (CYP) hydroxylation.

Metabolic Blocking Strategy

-

BZP Metabolism: Primarily aromatic hydroxylation at the para-position followed by glucuronidation.

-

4-F-BZP: The fluorine atom at the para-position effectively blocks the primary metabolic route. This forces metabolism towards:

-

N-dealkylation (cleavage of the benzyl-piperazine bond).

-

Hydroxylation at the less favorable ortho or meta positions.

-

N-oxidation.

-

Result: 4-F-BZP is expected to have a longer biological half-life (

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Objective: Accurate determination of

Materials:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

-

0.1 M KOH (standardized).

-

0.1 M KCl (ionic strength adjustor).

-

Inert gas (

or Argon) purge.

Step-by-Step Methodology:

-

Preparation: Dissolve

mol of the F-BZP dihydrochloride salt in 50 mL of carbonate-free water containing 0.1 M KCl. -

System Check: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be

. -

Blank Titration: Titrate 50 mL of 0.1 M KCl with 0.1 M KOH to determine the background carbonate levels.

-

Sample Titration:

-

Purge sample with

for 5 minutes to remove dissolved -

Titrate with 0.1 M KOH in increments of 0.05 mL.

-

Allow equilibrium time (signal drift < 0.5 mV/min) between additions.

-

Continue titration until pH reaches 11.5.

-

-

Data Analysis: Plot the first derivative (

). The two inflection points correspond to the neutralization of the

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Measure the partition coefficient between n-octanol and phosphate buffer.

Methodology:

-

Phase Saturation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Solubilization: Dissolve 2 mg of F-BZP free base in 10 mL of the saturated octanol phase.

-

Equilibration: Add 10 mL of saturated buffer. Shake mechanically for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (

nm) or HPLC. -

Calculation:

.

Analytical Differentiation (Forensics)

Distinguishing F-BZP isomers from each other and from BZP/TFMPP is critical. Mass spectrometry (GC-MS) often yields identical fragmentation patterns for isomers.

Workflow Diagram:

Figure 2: Analytical workflow for the isolation and identification of fluorinated benzylpiperazines.

Key Diagnostic Ions (EI, 70eV):

-

BZP: m/z 91 (Tropylium ion), 134.

-

F-BZP (all isomers): m/z 109 (Fluorotropylium ion), 152.

-

TFMPP: m/z 188 (Base peak), 145.

-

Note: Isomers of F-BZP (2-F, 3-F, 4-F) must be separated chromatographically (retention time) as their mass spectra are virtually identical [6].

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link

-

Purstinger, G., et al. (2020). Physicochemical properties and lipophilicity of fluorinated benzyl derivatives. European Journal of Medicinal Chemistry. Link

-

Parkin, A., et al. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine Monohydrochloride. X-ray Structure Analysis Online, 28, 25-26. Link

-

Bhattarai, P., Trombley, T., & Altman, R. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

-

Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

Sources

Technical Characterization of 1-(4-Fluoro-benzyl)-piperazine: A Spectroscopic Atlas

The following technical guide details the spectroscopic characterization of 1-(4-Fluoro-benzyl)-piperazine. This document is structured for researchers requiring rigorous structural validation and impurity profiling.[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

1-(4-Fluoro-benzyl)-piperazine (also known as 1-(4-Fluorobenzyl)piperazine or 4-FBP) is a key piperazine derivative often utilized as a pharmacophore in the synthesis of antihistamines, antipsychotics, and designer therapeutics.[1] It serves as a lipophilic amine building block, introducing both a basic center and a metabolically robust fluorinated aromatic ring.

| Parameter | Data |

| IUPAC Name | 1-[(4-Fluorophenyl)methyl]piperazine |

| CAS Number | 70931-28-1 |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| Physical State | Solid (Low melting point: 61–65 °C) or viscous oil (if impure) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; slightly soluble in water (free base) |

Mass Spectrometry (MS) Fragmentation Analysis[1]

The mass spectral signature of 1-(4-Fluoro-benzyl)-piperazine is dominated by the stability of the benzyl cation formed via

Fragmentation Pathway

The ionization of the piperazine nitrogen leads to a homolytic cleavage at the benzylic position. The fluorine substituent on the aromatic ring creates a distinct isotopic abundance pattern (100%

Key MS Peaks (EI, 70 eV)

-

m/z 194 (M+[3]•): Molecular ion.[1] Intensity varies (typically 10-30%).

-

m/z 109 (Base Peak): The 4-fluorobenzyl cation (

).[1] This is the diagnostic peak distinguishing it from unsubstituted benzylpiperazine (which has base peak m/z 91). -

m/z 85: Piperazine ring fragment (

).[1] -

m/z 56: Characteristic lower mass fragment (

) derived from piperazine ring disintegration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][10][12][13][14]

The NMR data provides the definitive structural proof. The molecule possesses

H NMR (Proton) Data

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by the AA'BB' system of the p-substituted aromatic ring and the differentiation of the piperazine methylene protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.25 – 7.30 | Multiplet (dd app.) | 2H | Ar-H (meta to F) | Deshielded by ring current; coupled to F ( |

| 6.98 – 7.02 | Multiplet (t app.) | 2H | Ar-H (ortho to F) | Shielded by F resonance effect; large |

| 3.48 | Singlet | 2H | Ar-CH₂-N | Benzylic protons. Sharp singlet confirms no adjacent CH.[1] |

| 2.88 – 2.92 | Triplet (broad) | 4H | Piperazine C(2,6)-H | Protons adjacent to the secondary amine (NH). |

| 2.40 – 2.45 | Broad Singlet | 4H | Piperazine C(3,5)-H | Protons adjacent to the benzylated nitrogen.[1] |

| 1.8 – 2.0 | Broad Singlet | 1H | N-H | Exchangeable; shift varies with concentration/water.[1] |

Experimental Note: In the dihydrochloride salt form (often used for stability), the piperazine signals shift downfield significantly (

C NMR (Carbon) Data

Solvent: CDCl₃, 100 MHz

The

| Chemical Shift ( | Splitting ( | Assignment |

| 162.1 | Doublet ( | C-4' (C-F ipso).[1] Characteristic large coupling.[1] |

| 133.8 | Doublet ( | C-1' (Quaternary, attached to CH₂).[1] |

| 130.5 | Doublet ( | C-2',6' (Meta to F).[1] |

| 115.1 | Doublet ( | C-3',5' (Ortho to F).[1] |

| 62.6 | Singlet | Benzylic CH₂ .[1] |

| 54.2 | Singlet | Piperazine CH₂ (N-benzyl side).[1] |

| 46.0 | Singlet | Piperazine CH₂ (NH side).[1] |

F NMR (Fluorine)

-

Shift:

-115.0 to -116.0 ppm (relative to CFCl₃).[1] -

Pattern: Multiplet (tt) due to coupling with H-ortho and H-meta, often appearing as a broadened singlet in decoupled spectra.[1]

Vibrational Spectroscopy (IR)[1][12]

Infrared spectroscopy is useful for rapid identification of functional groups, particularly the C-F bond and the amine.

-

N-H Stretching: Weak, broad band at 3200–3300 cm⁻¹ (secondary amine).[1]

-

C-H Stretching (Aliphatic): 2800–2950 cm⁻¹ (Piperazine methylene groups).[1]

-

C-F Stretching: Strong, sharp band at 1220–1230 cm⁻¹ .[1] This is the most diagnostic band for the fluorinated motif.

-

C=C Aromatic Stretching: 1510 cm⁻¹ and 1600 cm⁻¹.[1]

-

Overtones: Weak bands in the 1600–2000 cm⁻¹ region characteristic of para-substitution.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration, free base samples should be prepared as follows:

-

Dissolve 10–15 mg of 1-(4-Fluoro-benzyl)-piperazine in 0.6 mL of CDCl₃ .

-

Add TMS (0.05%) as an internal standard.

-

Filtration: If the sample appears cloudy (likely carbonate formation), filter through a small plug of glass wool into the NMR tube.[1]

-

Acquisition: Run 16 scans for

H and minimum 256 scans for

Protocol B: GC-MS Impurity Profiling

-

Column: Rxi-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Start: 80 °C (hold 1 min).

-

Ramp: 15 °C/min to 280 °C.[1]

-

Hold: 5 min.

-

-

Inlet: Split mode (20:1), 250 °C.

-

Detection: MS Source 230 °C, Quad 150 °C. Scan range 40–400 amu.

Synthesis & Logic Diagram

The following diagram illustrates the logical flow from synthesis to spectroscopic validation, highlighting the critical checkpoints.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Benzylpiperazine Mass Spectrum. (Used as comparative baseline for fragmentation patterns).[1] Retrieved from [Link]

-

SpectraBase. 1-(4-Fluorobenzyl)piperazine NMR Data. (Verified via Wiley Science Solutions). Retrieved from [Link]

Sources

Therapeutic Potential & Pharmacological Targets of 1-(4-Fluoro-benzyl)-piperazine

Executive Summary

1-(4-Fluoro-benzyl)-piperazine (CAS: 70931-28-1) is a pharmacologically active "privileged scaffold" frequently utilized in medicinal chemistry. Distinct from its psychoactive isomer 1-(4-fluorophenyl)piperazine (pFPP), this benzyl derivative serves as a critical pharmacophore in drugs targeting voltage-gated ion channels and, more recently, has emerged as a direct inhibitor of metalloenzymes involved in melanogenesis.

This guide analyzes the therapeutic targets of the 1-(4-Fluoro-benzyl)-piperazine moiety, transitioning from its established role in neurology (migraine/vertigo) to its novel application in dermatology (hyperpigmentation) and potential CNS modulation.

Chemical Identity & Structural Pharmacophore

The molecule consists of a piperazine ring linked to a fluorinated benzene ring via a methylene bridge. This "benzyl" linkage is crucial; it imparts flexibility distinct from the rigid phenyl-piperazine bond found in serotonergic releasing agents.

-

IUPAC Name: 1-[(4-fluorophenyl)methyl]piperazine[1]

-

Molecular Formula: C11H15FN2

-

Key Pharmacophore Features:

-

Basic Nitrogen (N4): Protonatable at physiological pH, essential for ionic interactions (e.g., Aspartate residues in GPCRs).

-